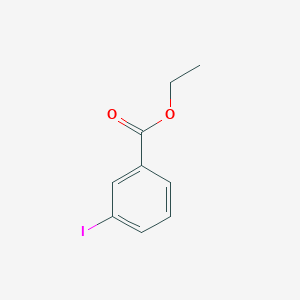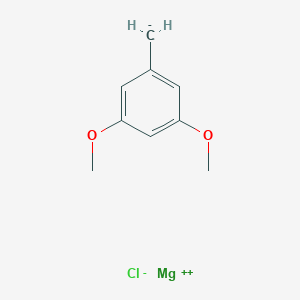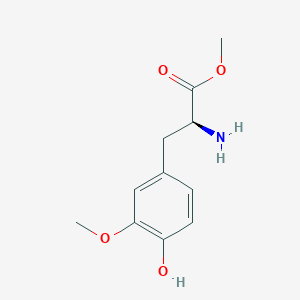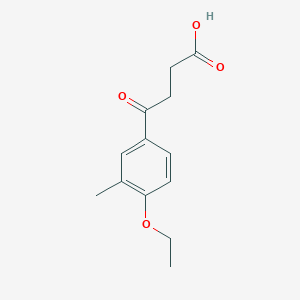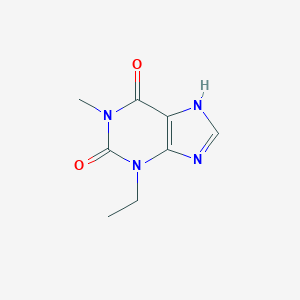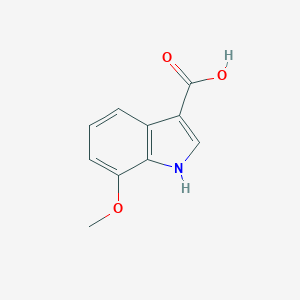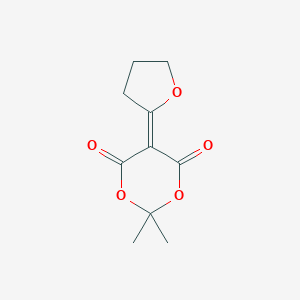
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is a compound that has been used in the generation of prodrugs and as a ligand in transition metal catalyzed reactions . It’s a paramount precursor in the construction of pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds like dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and other reactions under various conditions .Molecular Structure Analysis
The molecular formula of “5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .Chemical Reactions Analysis
The degradation behavior of carbohydrates and furfural derivatives in various solvents has been studied . The results could be explained by regarding the formed α-carbonyl aldehydes and α,β-unsaturated aldehydes as primary precursors for the formation of humins .Physical And Chemical Properties Analysis
The compound has a boiling point of 163 °C (Press: 10 Torr) and a density of 1.224±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary : Dihydrofuran compounds have been used in the synthesis of natural products . This involves the formation of dihydrofurans or -pyrans by ring-closing alkene metathesis .
- Methods of Application : The process typically involves the use of Grubbs 1st or 2nd generation catalysts (GI, GII), or Hoveyda-Grubbs II catalyst (HGII) . An alternative entry to metathesis substrates that lead to 2-substituted-2,5-DHFs involves the 1,2-Reduction of an enone, then O-allylation .
- Results or Outcomes : This strategy has been used as part of a stereochemically flexible approach to bis-THF containing acetogenins .
- Scientific Field: Biochemistry
- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .
- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .
- Scientific Field: Biochemistry
- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .
- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .
- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMRUSDCOEXFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378759 |
Source


|
| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
145122-43-6 |
Source


|
| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

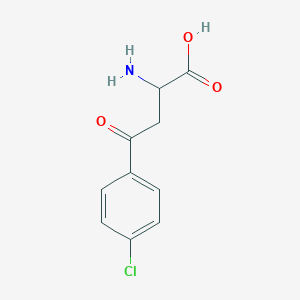
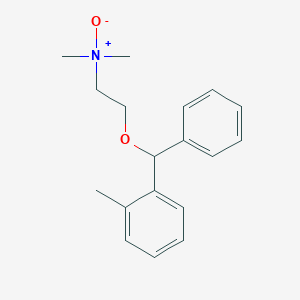
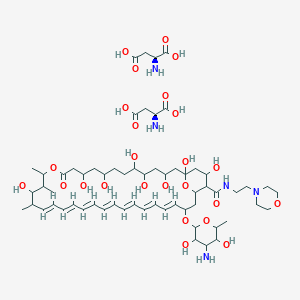
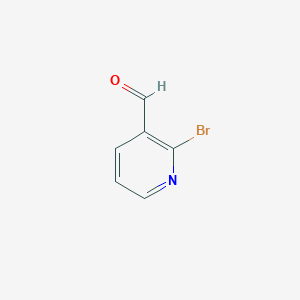
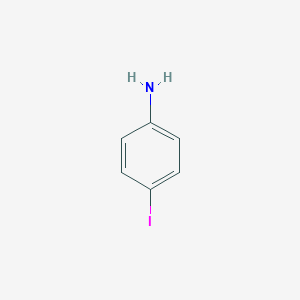
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
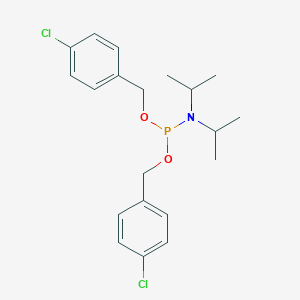
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
